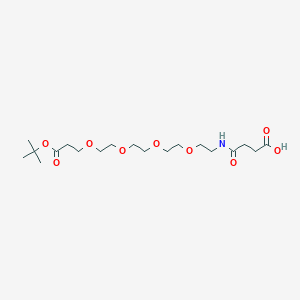

Carboxy-amido-peg-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carboxy-amido-peg-t-butyl ester is a chemical compound with the molecular formula C19H35NO9 and a molecular weight of 421.48 . It is commonly used in biochemical and proteomics research due to its unique properties. This compound is known for its stability and solubility in various solvents, making it a valuable reagent in scientific studies.

Vorbereitungsmethoden

The synthesis of Carboxy-amido-peg-t-butyl ester typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . One common method involves the use of a catalyst to facilitate the formation of the amide bond from carboxylic acids and esters . Industrial production methods often employ high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Carboxy-amido-peg-t-butyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Carboxy-amido-peg-t-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis studies.

Wirkmechanismus

The mechanism of action of Carboxy-amido-peg-t-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with various substrates, facilitating the study of protein interactions and functions. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Vergleich Mit ähnlichen Verbindungen

Carboxy-amido-peg-t-butyl ester can be compared with other similar compounds, such as Amino-PEG3-t-butyl ester. While both compounds contain a polyethylene glycol (PEG) spacer and a t-butyl protected carboxyl group, this compound is unique due to its specific amide bond formation capabilities and stability . Other similar compounds include various PEG derivatives used in biochemical and proteomics research .

Biologische Aktivität

Carboxy-amido-PEG-t-butyl ester is a PEGylated compound that has garnered attention in the pharmaceutical field due to its unique properties and biological activities. This article delves into its synthesis, biological applications, and relevant research findings.

Overview of this compound

This compound is a derivative of polyethylene glycol (PEG) that incorporates a carboxylic acid functionality. PEGylation, the process of attaching PEG to other molecules, enhances solubility, stability, and bioavailability. This compound is primarily used in drug delivery systems, where it improves the pharmacokinetics of therapeutic agents.

Synthesis

The synthesis of this compound typically involves the reaction of PEG with an appropriate carboxylic acid derivative, followed by deprotection of the tert-butyl group. The general reaction scheme can be summarized as follows:

- Starting Materials : PEG and tert-butyl ester.

- Reaction Conditions : Use of coupling reagents and subsequent deprotection with trifluoroacetic acid (TFA).

- Final Product : this compound.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that PEG derivatives can form dense polymeric membranes on bacterial surfaces, leading to nutrient exchange blockage and cell death. This mechanism suggests potential applications in developing antimicrobial coatings or drug formulations targeting resistant bacterial strains .

2. Drug Delivery Mechanisms

This compound enhances the delivery of therapeutic agents by improving their solubility and stability in biological environments. Its ability to evade immune detection allows for prolonged circulation times in vivo. For instance, studies have shown that PEGylated compounds can significantly reduce renal clearance, thereby increasing the half-life of drugs administered .

3. Biocompatibility

The biocompatibility of this compound makes it suitable for various biomedical applications. Its non-toxic nature and ability to minimize protein adsorption are critical for applications in drug delivery and tissue engineering .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against E. coli and S. aureus. The study reported a minimum inhibitory concentration (MIC) value significantly lower than that of non-PEGylated counterparts, indicating enhanced effectiveness due to the polymer's structure .

| Bacterial Strain | MIC (µg/mL) | Non-PEGylated Control (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 60 |

Case Study 2: Drug Delivery Applications

In another study, this compound was utilized to enhance the delivery of anticancer drugs. The results showed improved cellular uptake and reduced cytotoxicity compared to free drugs, demonstrating its potential in targeted cancer therapy .

Research Findings

Recent studies have focused on the modification of nanoparticle surfaces with this compound to enhance their therapeutic efficacy. The incorporation of this compound has been shown to improve the loading capacity of nanoparticles for hydrophobic drugs, thereby facilitating more effective treatment modalities .

Eigenschaften

IUPAC Name |

4-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO9/c1-19(2,3)29-18(24)6-8-25-10-12-27-14-15-28-13-11-26-9-7-20-16(21)4-5-17(22)23/h4-15H2,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWCESAHHPOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.